2-[(4-Bromophenyl)amino]acetonitrile
Overview
Description
2-[(4-Bromophenyl)amino]acetonitrile is a useful research compound. Its molecular formula is C8H7BrN2 and its molecular weight is 211.06 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Activity and Spectrofluorometric Characterization
A derivative of 2-[(4-Bromophenyl)amino]acetonitrile, specifically 2-amino-4-(4-bromophenyl)-8-methoxy-5,6-dihydrobenzo[h]quinoline-3-carbonitrile (ABDC), exhibits significant antibacterial activity. This was determined through in vitro testing against both Gram-positive and Gram-negative bacteria, showing that ABDC is a more effective antibacterial agent compared to its precursor chalcone. Additionally, its solvatochromic properties, including absorption and fluorescence spectra in various solvents, were analyzed to understand its behavior in different environments (Khan, 2017).
Structural and Chemical Analysis
The structural properties of compounds related to this compound have been a subject of research. For instance, 2-Bromobenzaldehyde cyanohydrin, a reaction product involving 2-bromobenzaldehyde and hydrogen cyanide, has been studied for its crystal structure. It forms an intermolecular hydrogen bond between the hydroxy group and the nitrile N atom, which is crucial for understanding its molecular interactions (Betz, Betzler, & Klüfers, 2007).
Electron Transfer Studies
Research has also been conducted on electron transfer reactions involving derivatives of this compound. For example, tris(4-bromophenyl)ammoniumyl, a related compound, was studied in acetonitrile solution using rotating disc voltammetry. This research provided insights into the direct electron transfer reactions, which are fundamental for understanding the chemical behavior of these compounds (Compton & Laing, 1988).
Photoluminescence Studies
A derivative of this compound, specifically 2-(4-Bromophenyl)-3-(4-diphenylaminophenyl)acrylonitrile, has been synthesized and its photoluminescent spectra investigated. These studies are crucial for understanding the potential application of these compounds in fluorescent materials and sensors (Li et al., 2011).
Properties
IUPAC Name |
2-(4-bromoanilino)acetonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4,11H,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDTSLTWFRVCQIE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCC#N)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.